molecular formula C27H48O8S B14633391 CARP toxin CAS No. 53939-18-7

CARP toxin

Cat. No.: B14633391
CAS No.: 53939-18-7
M. Wt: 532.7 g/mol
InChI Key: KAOLEMQCYWHOJQ-JCLZTNMTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The isolation of CARP toxin involves several steps. Initially, the bile is extracted from the gallbladder of the carp. The bile is then subjected to methanol extraction under reflux conditions. The extract is defatted and treated with Amberlite XAD-2 resin. The unbound fraction is further purified using high-performance liquid chromatography (HPLC) on a D-ODS-5 column .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound due to its specific source and complex extraction process. The toxin is primarily obtained through the isolation from carp bile in laboratory settings.

Chemical Reactions Analysis

Types of Reactions

CARP toxin undergoes various chemical reactions, including:

    Oxidation: The toxin can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the sulfate ester group in the molecule.

    Substitution: The sulfate ester group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original this compound molecule.

Scientific Research Applications

CARP toxin has several scientific research applications:

Mechanism of Action

The mechanism of action of CARP toxin involves its interaction with cellular membranes and enzymes. The toxin binds to specific receptors on the cell membrane, leading to cellular uptake and subsequent disruption of cellular processes. It affects various molecular targets, including enzymes involved in metabolic pathways and signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CARP toxin is unique due to its specific source (carp bile) and its steroid-related structure with a sulfate ester group.

Properties

CAS No.

53939-18-7

Molecular Formula

C27H48O8S

Molecular Weight

532.7 g/mol

IUPAC Name

[(6R)-2-(hydroxymethyl)-6-[(3R,5R,7R,8R,9S,10S,12S,13R,14S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptyl] hydrogen sulfate

InChI

InChI=1S/C27H48O8S/c1-16(5-4-6-17(14-28)15-35-36(32,33)34)20-7-8-21-25-22(13-24(31)27(20,21)3)26(2)10-9-19(29)11-18(26)12-23(25)30/h16-25,28-31H,4-15H2,1-3H3,(H,32,33,34)/t16-,17?,18-,19-,20?,21+,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

KAOLEMQCYWHOJQ-JCLZTNMTSA-N

Isomeric SMILES

C[C@H](CCCC(CO)COS(=O)(=O)O)C1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCCC(CO)COS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

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